Product packaging for (E)-6,7-dihydroquinolin-8(5H)-one oxime(Cat. No.:)

(E)-6,7-dihydroquinolin-8(5H)-one oxime

Cat. No.: B7979911
M. Wt: 162.19 g/mol
InChI Key: CDBBPOISMDNVNQ-DHZHZOJOSA-N
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Description

Contextualization within the Chemistry of Quinoline (B57606) Derivatives

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif found in numerous natural products, particularly alkaloids, and synthetic compounds with a wide array of applications. iipseries.orgnumberanalytics.comtandfonline.com The quinoline scaffold is a significant pharmacophore in drug design, with derivatives exhibiting diverse biological activities, including antimalarial, antibacterial, and anticancer properties. tandfonline.comwikipedia.orgresearchgate.netnih.gov

The synthesis of the quinoline ring system can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, each offering pathways to differently substituted quinolines. iipseries.orgnumberanalytics.comwikipedia.orgpharmaguideline.com (E)-6,7-dihydroquinolin-8(5H)-one oxime belongs to the class of partially hydrogenated quinolines, which serve as important intermediates in organic synthesis. organic-chemistry.org The presence of the oxime group at the 8-position introduces a reactive site that is not present in the parent quinoline, expanding its synthetic potential.

Academic Significance as a Versatile Synthetic Intermediate

The academic significance of this compound lies in its versatility as a synthetic intermediate. The oxime functional group (C=N-OH) is a key reactive center, capable of undergoing a variety of chemical transformations.

One of the most notable reactions of this oxime is the Beckmann rearrangement , an acid-catalyzed transformation of an oxime into an amide or a lactam (a cyclic amide). nih.govresearchgate.netwikipedia.org This reaction is a powerful tool in organic synthesis for carbon-carbon bond cleavage and carbon-nitrogen bond formation. audreyli.com For a cyclic ketoxime like this compound, the Beckmann rearrangement leads to the formation of a ring-expanded lactam. nih.govwikipedia.org This transformation is pivotal for the synthesis of various nitrogen-containing heterocyclic structures. nih.govresearchgate.net

Beyond the Beckmann rearrangement, the oxime can be reduced to form the corresponding primary amine or undergo other modifications, making it a valuable precursor for a range of quinoline-based compounds.

Review of Research Trajectories for the Chemical Compound

Research involving this compound and related structures has primarily focused on its synthetic applications. The parent ketone, 6,7-dihydroquinolin-8(5H)-one, serves as the direct precursor for the oxime. The synthesis of this ketone often involves the cyclization of appropriate precursors.

The conversion of the ketone to the oxime is a standard oximation reaction, typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.net Research has explored the conditions that favor the formation of the thermodynamically more stable (E)-isomer. vulcanchem.com

A significant research trajectory has been the investigation of the Beckmann rearrangement of this oxime under various catalytic conditions. organic-chemistry.orgionike.com Studies have explored the use of different acid catalysts, including Brønsted and Lewis acids, to promote the rearrangement efficiently and under mild conditions. researchgate.netwikipedia.orgaudreyli.com The goal is often to develop greener and more selective methods for the synthesis of the corresponding lactams, which are themselves valuable synthetic intermediates. ionike.com

Synthesis and Characterization

The preparation of this compound is a well-established process in synthetic organic chemistry.

Synthesis

The standard synthesis involves a two-step process starting from a suitable aniline (B41778) derivative, leading to the formation of the ketone, 6,7-dihydroquinolin-8(5H)-one. This ketone is then converted to the oxime.

A typical laboratory procedure for the oximation involves dissolving 6,7-dihydroquinolin-8(5H)-one in a solvent like ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate (B1210297). vulcanchem.com The mixture is then heated under reflux to drive the reaction to completion. vulcanchem.com The (E)-isomer is generally the major product due to its greater thermodynamic stability. vulcanchem.com

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of the compound.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol nih.gov
Polar Surface Area 45.5 Ų nih.gov
XLogP3 1.5 nih.gov
Isomerism Exists as (E) and (Z) isomers due to the C=N bond, with the (E) isomer being more stable.

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Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques.

TechniqueKey Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine ring, and the aliphatic protons of the cyclohexene (B86901) ring. The hydroxyl proton of the oxime group will also be present.
¹³C NMR Resonances for the aromatic and aliphatic carbons, with a characteristic signal for the C=N carbon of the oxime.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the oxime, the C=N stretch, and C-H stretches of the aromatic and aliphatic parts of the molecule.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ).

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Role in Organic Synthesis

The primary role of this compound in organic synthesis is as a precursor to lactams via the Beckmann rearrangement.

The Beckmann Rearrangement

The Beckmann rearrangement of this compound typically involves treating the oxime with an acid catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group, which in this case is the carbon atom at position 7 of the quinoline ring system. organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water, and after tautomerization, the corresponding lactam is formed. masterorganicchemistry.com

This rearrangement is a key step in the synthesis of aza-heterocycles and has been instrumental in the industrial production of materials like Nylon-6 from cyclohexanone (B45756) oxime. nih.govwikipedia.org

Synthetic Applications

The lactam produced from the Beckmann rearrangement of this compound is a valuable intermediate for the synthesis of more complex molecules. Lactams can be further functionalized, for example, through N-alkylation or reduction to cyclic amines. These transformations open up pathways to a variety of quinoline-based compounds with potential applications in medicinal chemistry and materials science. wikipedia.orgorganic-chemistry.org

The following table outlines a representative transformation of the oxime.

Starting MaterialReagents and ConditionsProduct
This compoundAcid catalyst (e.g., H₂SO₄, PPA, or Lewis acids), heat wikipedia.orgRing-expanded lactam (e.g., 6,7-dihydro-1H-pyrrolo[3,2-c]quinolin-8(5H)-one)

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B7979911 (E)-6,7-dihydroquinolin-8(5H)-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBBPOISMDNVNQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465006
Record name 8-Nitroso-1,5,6,7-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58509-59-4
Record name 8-Nitroso-1,5,6,7-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for E 6,7 Dihydroquinolin 8 5h One Oxime

Direct Chemical Synthesis Routes

The direct synthesis of (E)-6,7-dihydroquinolin-8(5H)-one oxime primarily involves the oximation of the corresponding ketone, 6,7-dihydroquinolin-8(5H)-one. This transformation can be achieved through nitrosation or by reaction with hydroxylamine (B1172632). Furthermore, the synthesis of the precursor ketone often relies on the selective hydrogenation of quinoline (B57606).

Nitrosation Approaches and Mechanistic Considerations

The formation of the oxime from 6,7-dihydroquinolin-8(5H)-one can be accomplished via nitrosation of the α-carbon to the carbonyl group. This reaction typically involves the use of a nitrosating agent, such as isoamyl nitrite (B80452), in the presence of a strong base like butyl lithium. The reaction proceeds through the formation of an enolate, which then undergoes electrophilic attack by the nitrosating agent.

The mechanism of α-carbonyl C-H nitrosation is believed to proceed through the enol or enolate form of the ketone. wikipedia.org In an acidic medium, the ketone tautomerizes to its enol form, which is electron-rich and susceptible to attack by an electrophilic nitrosating species. wikipedia.org Under basic conditions, a strong base abstracts an α-proton to form an enolate ion, which then acts as a nucleophile, attacking the nitrosating agent. wikipedia.org For monoketones, this reaction readily yields α-oximino ketones. researchgate.net The presence of an activating group, such as the carbonyl group, is crucial for this transformation to occur. researchgate.net

The nitrosation process is generally applicable to a range of ketones and other carbonyl-containing compounds. researchgate.net The choice of nitrosating agent and reaction conditions can influence the outcome of the reaction. While the direct nitrosation of 6,7-dihydroquinolin-8(5H)-one has been reported, detailed mechanistic studies specific to this substrate are not extensively documented in the reviewed literature.

Table 1: Nitrosation Reagents for Oxime Formation

Reagent Conditions Mechanistic Role
Isoamyl nitrite / Butyl lithium Anhydrous, low temperature Nitrosating agent with strong base to form enolate
Nitrous acid (from NaNO₂) Acidic Electrophilic nitrosation of the enol
Alkyl nitrites Acidic or basic Versatile nitrosating agents

Selective Hydrogenation Strategies for Analogous Systems

The precursor for the synthesis of this compound is 6,7-dihydroquinolin-8(5H)-one. caymanchem.commedchemexpress.com This ketone can be prepared through the selective hydrogenation of quinoline. The hydrogenation of quinolines can yield 1,2,3,4-tetrahydroquinolines or 5,6,7,8-tetrahydroquinolines, depending on the catalyst and reaction conditions. acs.orgrsc.org

Several catalytic systems have been developed for the selective hydrogenation of the benzene (B151609) ring of quinoline to produce 5,6,7,8-tetrahydroquinoline (B84679) derivatives. For instance, gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the chemoselective hydrogenation of functionalized quinolines. acs.orgnih.gov This method is notable for its tolerance of various functional groups, including halogens and ketones. acs.orgnih.gov Another approach utilizes a hierarchical heterogeneous palladium on nickel foam-based catalyst, which demonstrates high selectivity towards 1,2,3,4-tetrahydroquinoline (B108954) but can be adapted for other derivatives. rsc.org

The choice of catalyst is critical for achieving the desired regioselectivity. While many systems favor the hydrogenation of the pyridine (B92270) ring, specific conditions and catalysts can direct the hydrogenation to the carbocyclic ring. researchgate.netacs.org

Table 2: Catalysts for Selective Quinoline Hydrogenation

Catalyst Product Selectivity Reference
Au/TiO₂ 1,2,3,4-Tetrahydroquinoline acs.org
Pd/Ni Foam 1,2,3,4-Tetrahydroquinoline rsc.org
Mn Complexes 1,2,3,4-Tetrahydroquinoline researchgate.net
Co@SiO₂ 1,2,3,4-Tetrahydroquinolines acs.org

Stereocontrolled Synthesis and Enantiomeric Resolution

The presence of a chiral center in derivatives of 6,7-dihydroquinolin-8(5H)-one and its oxime necessitates stereocontrolled synthetic methods to obtain enantiomerically pure compounds. These methods include enzymatic resolution, asymmetric synthesis, and racemization for chiral pool expansion.

Enzymatic Resolution Techniques for Racemic Mixtures

Enzymatic kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture. Lipases are commonly employed for this purpose due to their stereoselectivity in catalyzing reactions such as esterification or hydrolysis. nih.govresearchgate.netnih.gov For cyclic ketoximes or their precursor ketones, a lipase (B570770) can selectively acylate one enantiomer of the corresponding alcohol (obtained by reduction of the ketone), leaving the other enantiomer unreacted. researchgate.netnih.gov

The efficiency of the resolution is determined by the enantiomeric ratio (E-value), which depends on the enzyme, substrate, and reaction conditions. nih.gov Various lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas species, have been successfully used for the kinetic resolution of a wide range of chiral alcohols and their derivatives. nih.gov While the general principles of enzymatic resolution are well-established, specific applications to the racemic mixture of this compound or its direct precursors are not extensively detailed in the surveyed literature. However, the successful resolution of other cyclic ketones and alcohols suggests that this method would be a viable strategy. rsc.org

Table 3: Common Lipases in Kinetic Resolution

Lipase Source Typical Application
Candida antarctica Lipase B (CAL-B) Transesterification of chiral alcohols
Pseudomonas cepacia Lipase (PCL) Hydrolysis of chiral esters
Porcine Pancreatic Lipase (PPL) Esterification and hydrolysis

Asymmetric Synthesis Protocols for Specific Enantiomers

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For derivatives of 6,7-dihydroquinolin-8(5H)-one, this can be approached through the asymmetric hydrogenation of a suitable prochiral precursor or through enantioselective cyclization reactions.

For instance, iridium complexes with chiral ligands have been used for the desymmetrization of cyclic 1,3-diketones via hydrogenation, affording chiral hydroxy ketones with high enantioselectivity. rsc.org Similar strategies could potentially be applied to precursors of the target oxime. Asymmetric Brønsted acid-catalyzed intramolecular aza-Michael reactions have also been employed to synthesize enantiomerically enriched 2,3-dihydroquinolin-4-ones. researchgate.net

Furthermore, the asymmetric synthesis of quinolinone-based polycyclic indoles has been achieved through an enantioselective acs.orgresearchgate.net-rearrangement/cyclization reaction, demonstrating the potential for creating complex chiral quinoline scaffolds. rsc.org While these examples showcase powerful methods for the asymmetric synthesis of related heterocyclic compounds, specific protocols for the direct asymmetric synthesis of enantiomerically pure this compound are not prominently featured in the reviewed literature.

Racemization Methodologies for Chiral Pool Expansion

Racemization, the process of converting an enantiomerically enriched substance into a racemic mixture, can be a valuable tool for expanding a chiral pool, particularly in dynamic kinetic resolution processes. rsc.orgrsc.org For chiral ketones with an α-hydrogen, racemization can occur under either acidic or basic conditions through the formation of a planar, achiral enol or enolate intermediate. youtube.com

The rate of racemization is dependent on the stability of the intermediate and the reaction conditions. For α,β-unsaturated ketones, the presence of the double bond can influence the ease of racemization. nih.gov Methodologies for racemization are often employed in dynamic kinetic resolution, where the undesired enantiomer is continuously racemized back to the starting racemic mixture, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.orggoogle.com

Precursor-Based Synthesis and Transformation

The formation of this compound is primarily accomplished by leveraging the reactivity of advanced intermediates. These precursor-based methods provide a reliable foundation for obtaining the desired oxime structure.

Derivation from 6,7-dihydroquinolin-8(5H)-one

The most direct and widely utilized method for the synthesis of this compound involves the oximation of its corresponding ketone precursor, 6,7-dihydroquinolin-8(5H)-one. vulcanchem.com This reaction is a classic nucleophilic addition of hydroxylamine to the carbonyl group of the ketone.

The process typically involves dissolving 6,7-dihydroquinolin-8(5H)-one in a suitable solvent, such as ethanol. vulcanchem.com To this solution, hydroxylamine hydrochloride and a base, for example, sodium acetate (B1210297), are added. vulcanchem.com The reaction mixture is then heated under reflux conditions, typically at around 80°C for a period of 4 to 6 hours, to drive the reaction to completion. vulcanchem.com The mechanism proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the quinolinone. This is followed by dehydration, leading to the formation of the C=N double bond characteristic of an oxime.

Under neutral or basic reaction conditions, the formation of the (E)-isomer is thermodynamically favored. vulcanchem.com This stereochemical preference is attributed to the greater stability of the trans configuration, which minimizes steric hindrance. The final product can be isolated with high purity (greater than 95%) through standard laboratory techniques such as filtration or extraction. vulcanchem.com

Table 1: Synthesis of this compound from 6,7-dihydroquinolin-8(5H)-one

Parameter Details Source
Precursor 6,7-dihydroquinolin-8(5H)-one vulcanchem.com
Reagents Hydroxylamine hydrochloride, Sodium acetate vulcanchem.com
Solvent Ethanol vulcanchem.com
Conditions Reflux at 80°C for 4–6 hours vulcanchem.com
Purity of Product >95% vulcanchem.com

| Predominant Isomer | (E) | vulcanchem.com |

Utilization of 5,6,7,8-tetrahydroquinoline in Oxime Formation

An alternative synthetic route to the target oxime utilizes 5,6,7,8-tetrahydroquinoline as the starting material. This method involves a two-step process that first introduces the oxime functionality and then leads to the desired quinolinone structure. The key transformation is the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. researchgate.netresearchgate.net

This reaction specifically targets the 8-position of the tetrahydroquinoline ring. While specific reagents for this nitrosation were part of a proprietary study, a similar transformation on a related tetrahydroisoquinoline involved the use of tert-butyl nitrite (t-BuONO) in the presence of a strong base like potassium tert-butoxide (t-BuOK). researchgate.net This suggests that a similar reagent system could be applicable for the nitrosation of 5,6,7,8-tetrahydroquinoline to yield an oxime intermediate.

Interestingly, the hydrolysis of the oxime formed from 5,6,7,8-tetrahydroquinoline affords 6,7-dihydro-5H-quinolin-8-one, the precursor used in the more direct synthesis method described previously. researchgate.netresearchgate.net This highlights the interconnectedness of these synthetic pathways. The oxime itself, derived from 5,6,7,8-tetrahydroquinoline, can also be a target molecule for further transformations, such as reduction to form 5,6,7,8-tetrahydroquinolin-8-ylamine. researchgate.netresearchgate.net

Table 2: Synthetic Utility of 5,6,7,8-tetrahydroquinoline

Transformation Product Source
Regioselective Nitrosation Oxime Intermediate researchgate.netresearchgate.net
Reduction of Oxime 5,6,7,8-tetrahydroquinolin-8-ylamine researchgate.netresearchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of E 6,7 Dihydroquinolin 8 5h One Oxime

Ligand Properties and Coordination Chemistry in Catalysis

The presence of nitrogen and oxygen atoms with lone pairs of electrons in (E)-6,7-dihydroquinolin-8(5H)-one oxime suggests its potential to act as a ligand in coordination with metal centers. Oximes, as a class, are known to be versatile ligands in organometallic chemistry and can participate in various catalytic reactions. researchgate.net

While specific studies detailing the use of this compound as a ligand in transition metal-catalyzed reactions are not extensively documented in the reviewed literature, the broader class of oximes and related quinoline (B57606) derivatives have established roles in catalysis. Oximes are recognized as excellent ligands for a variety of organometallic reactions, forming stable complexes with metals such as palladium and cobalt. researchgate.net These complexes have been shown to be effective catalysts in cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. researchgate.net

The quinoline moiety itself is a well-known scaffold in ligands for transition metal catalysis. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are structurally similar to the title compound, have been successfully employed as ligands in rhodium-catalyzed asymmetric transfer hydrogenation reactions. mdpi.comnih.gov Given these precedents, it is plausible that this compound could serve as a bidentate ligand, coordinating to a metal center through the nitrogen of the pyridine (B92270) ring and the nitrogen or oxygen atom of the oxime group. Such coordination could find applications in various catalytic transformations, although specific examples remain to be experimentally verified. A review of transition metal-catalyzed reactions of oximes highlights their involvement in reductive acylation, coupling, amination, and cyclization reactions. researchgate.net

The investigation of ligand-metal interactions is crucial for understanding the mechanisms of catalytic cycles. For oxime-metal complexes, the coordination can occur through either the nitrogen or oxygen atom of the oxime group, and in some cases, through both, leading to different reactivity. Oximes are considered ambidentate nucleophiles, and their mode of coordination can influence the outcome of a reaction. acs.org

In a catalytic cycle involving an oxime ligand, the metal center can activate the substrate, and the ligand can modulate the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. For example, in copper-catalyzed reactions, oxime complexes are known to be catalytically active. acs.org A proposed general mechanism for a copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime to form spirotetrahydroquinoline derivatives involves the formation of an imine intermediate, followed by isomerization to an enamine, intermolecular cyclization, and finally aromatization, with the copper catalyst facilitating these steps. acs.org While this example does not directly involve this compound, it provides a plausible model for its potential catalytic activity.

The table below outlines a hypothetical catalytic cycle for a cross-coupling reaction where this compound could act as a ligand.

StepDescriptionPlausible Intermediate
1. Oxidative AdditionThe active metal catalyst (e.g., Pd(0)) reacts with an organic halide (R-X) to form a Pd(II) complex.L-Pd(II)(R)(X)
2. TransmetalationA second substrate, often an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), transfers its organic group to the palladium complex.L-Pd(II)(R)(R')
3. Reductive EliminationThe two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.Pd(0) + R-R'

Transformation Reactions and Derivatization

The oxime moiety in this compound is a versatile functional group that can undergo a variety of transformations, leading to a wide range of derivatives. These reactions include reductions, alkylations, and rearrangements.

Reductive alkylation is a powerful method for forming C-N bonds. While direct reductive alkylation of this compound is not specifically described in the literature reviewed, the reduction of the oxime to the corresponding amine is a known transformation. A patent describes the conversion of 4-methyl-8-oximino-5,6,7,8-tetrahydroquinoline to 8-amino-4-methyl-5,6,7,8-tetrahydroquinoline, which is a simple reduction. google.com The resulting 8-amino-5,6,7,8-tetrahydroquinoline could then potentially undergo reductive alkylation with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated derivatives.

A more direct, albeit specialized, approach involves a supramolecular host that can catalyze the reductive amination of oximes under basic aqueous conditions using a pyridine-borane cofactor. escholarship.org This method has been shown to be effective for a variety of oximes. escholarship.org General methods for the reductive alkylation of primary and secondary amines often utilize sodium borohydride (B1222165) in 2,2,2-trifluoroethanol. nih.gov

The table below outlines a potential two-step strategy for the reductive alkylation of the title compound.

StepReactionTypical ReagentsProduct
1Reduction of OximeH2, Pd/C or NaBH48-amino-5,6,7,8-tetrahydroquinoline
2Reductive Alkylation of AmineAldehyde/Ketone, NaBH(OAc)3 or NaBH3CNN-alkyl-8-amino-5,6,7,8-tetrahydroquinoline

N-alkylation of the oxime group in this compound would lead to the formation of nitrones. The alkylation of oximes can occur on either the oxygen or the nitrogen atom, with O-alkylation generally being the major pathway when using alkyl halides. acs.org However, N-alkylation can occur as a side reaction. acs.org The ratio of O- to N-alkylation can be influenced by the reaction conditions, including the solvent, base, and the nature of the alkylating agent. Specific conditions that favor the N-alkylation of this compound have not been detailed in the reviewed literature.

The oxime group of this compound is a key functionality for participating in various cyclization and rearrangement reactions to form new heterocyclic systems.

One of the most well-known reactions of ketoximes is the Beckmann rearrangement , which converts an oxime into an amide or a lactam under acidic conditions. wikipedia.orgslideshare.net For a cyclic ketoxime like this compound, this rearrangement would lead to the formation of a lactam through the expansion of the ring containing the oxime. wikipedia.orgnih.govnih.gov The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. wikipedia.orgslideshare.net The migrating group is the one that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

Another potential rearrangement is the Neber rearrangement , which transforms a ketoxime into an α-amino ketone. This reaction proceeds via the formation of an azirine intermediate from an O-sulfonated oxime treated with a base.

Furthermore, the oxime functionality can be a precursor for the synthesis of fused heterocyclic rings. For instance, 3-acyl-4-hydroxy-2-quinolones react with hydroxylamine (B1172632) to form oximes that can undergo thermal Beckmann rearrangement to yield oxazolo[5,4-c]quinolones . researchgate.net While this example starts from a different quinoline derivative, it demonstrates a potential cyclization pathway. Similarly, the synthesis of pyrazolo[4,3-c]quinolines has been achieved from 4-chloroquinoline-3-carbaldehydes, indicating that the quinoline scaffold can be a template for constructing fused pyrazole (B372694) rings. nih.govresearchgate.net A convenient synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles has been developed via intramolecular nitrile oxide cycloaddition of pyrazole-4-carbaldehyde oximes, showcasing another cyclization strategy involving an oxime moiety. mdpi.com

The following table summarizes some potential cyclization and rearrangement products from this compound.

Reaction TypePotential ProductKey Reagents/Conditions
Beckmann RearrangementLactam (ring-expanded amide)H2SO4, PCl5
Neber Rearrangementα-Amino ketone1. TsCl, Base; 2. H3O+
Cyclization to OxazoleFused oxazolo-quinoline derivative(Hypothetical, by analogy)
Cyclization to PyrazoleFused pyrazolo-quinoline derivative(Hypothetical, by analogy)

Mechanistic Studies of Oxime Reactions

The oxime functionality in this compound plays a pivotal role as a directing group in various metal-catalyzed reactions. This directing ability facilitates the activation of otherwise inert C-H bonds, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanistic pathways of these reactions are complex and are often elucidated through a combination of experimental and computational techniques.

Investigation of C-H Bond Activation Processes

The activation of C-H bonds by transition metal catalysts is a cornerstone of modern organic synthesis. In the context of cyclic ketoximes like this compound, the oxime group can direct the catalyst to specific C-H bonds, most commonly the ortho-C-H bond on the aromatic ring or a C(sp³)-H bond on the saturated ring.

Rhodium(III)-catalyzed C-H activation is a well-established method for the functionalization of various arenes and heterocycles. nih.govacs.org For oxime-directed reactions, a common mechanistic proposal involves a concerted metalation-deprotonation (CMD) pathway. acs.org In this process, the rhodium catalyst, coordinated to the oxime's nitrogen or oxygen atom, facilitates the cleavage of a nearby C-H bond with the assistance of a base, often an acetate (B1210297) anion. This step is frequently the rate-limiting step of the catalytic cycle. acs.orgnih.gov

Palladium(II) catalysts are also widely employed for the C-H functionalization of oximes. nih.gov The mechanism often proceeds through the formation of a palladacycle intermediate. nih.govchemrxiv.org The initial step is the coordination of the palladium catalyst to the oxime directing group, followed by C-H bond cleavage to form a stable five- or six-membered metallacycle. nih.gov The nature of the directing group and the reaction conditions can influence the regioselectivity of the C-H activation. For instance, in some systems, weak chelation assistance has been utilized to achieve selective activation of specific C-H bonds.

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of the transition states involved in these C-H activation processes. nih.govnih.govprinceton.edu These studies help to rationalize the observed regioselectivity and reactivity, and can predict the most favorable reaction pathways. For example, DFT calculations have been used to compare the feasibility of different C-H activation mechanisms, such as the CMD pathway versus an oxidative addition pathway. nih.gov

Characterization of Key Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In metal-catalyzed reactions of oximes, key intermediates often include catalyst-substrate adducts and metallacycles.

Palladacycles are frequently proposed as key intermediates in palladium-catalyzed C-H functionalization reactions. nih.govchemrxiv.org In some cases, these intermediates are stable enough to be isolated and characterized by techniques such as NMR spectroscopy and X-ray crystallography. The isolation of a palladacycle provides strong evidence for its involvement in the catalytic cycle. chemrxiv.org For example, in the study of Pd(II)-catalyzed enantioselective C(sp³)-H functionalization, chiral palladacycle intermediates have been isolated, allowing for the elucidation of the stereochemistry of the reaction. chemrxiv.org The reactivity of these isolated palladacycles can then be studied to confirm their competence in the subsequent steps of the reaction.

In rhodium-catalyzed reactions, rhodacycle intermediates are also proposed. While often more transient and difficult to isolate than their palladium counterparts, their existence can be inferred from spectroscopic studies and computational modeling. nih.govacs.org For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to detect reactive intermediates in the catalytic cycle. nih.gov

The stability and reactivity of these metallacyclic intermediates are influenced by several factors, including the nature of the metal, the ligands on the metal center, and the structure of the oxime substrate. The table below summarizes some key characteristics of these intermediates.

Intermediate TypeMetal CatalystTypical Characterization MethodsRole in Catalytic Cycle
PalladacyclePalladium(II)NMR, X-ray Crystallography, ESI-MSProduct of C-H activation, precursor to functionalized product
RhodacycleRhodium(III)ESI-MS, Computational ModelingProduct of C-H activation, precursor to functionalized product

Deuterium (B1214612) Labeling and Isotopic Effect Studies

Deuterium labeling studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming processes. nih.gov The kinetic isotope effect (KIE), which is the ratio of the reaction rate of a non-deuterated substrate to that of its deuterated counterpart (kH/kD), provides valuable information about the transition state of the reaction.

A significant primary KIE (typically > 2) is observed when a C-H bond is cleaved in the rate-determining step of a reaction. nih.gov In the context of C-H activation reactions of oximes, a large KIE would suggest that the C-H bond cleavage is indeed the slowest step in the catalytic cycle. Such studies have been employed in various transition-metal-catalyzed C-H functionalization reactions to support the proposed mechanisms. nih.gov

For example, in a Rh(III)-catalyzed C-H activation/cyclization of oximes, a kinetic isotope effect study was conducted to propose a plausible mechanism. nih.gov The presence of a significant KIE would strongly support a mechanism where C-H bond breaking is involved in the turnover-limiting step.

Furthermore, deuterium labeling can be used to trace the fate of specific hydrogen atoms throughout a reaction sequence. For instance, by selectively deuterating different positions on the this compound molecule, one could determine the precise site of C-H activation and follow the transfer of deuterium atoms in subsequent steps. The table below illustrates hypothetical KIE values and their mechanistic implications for the C-H activation of an oxime.

ExperimentkH/kDMechanistic Implication
Competition experiment between deuterated and non-deuterated substrate> 2C-H bond cleavage is likely the rate-determining step.
Parallel experiments with deuterated and non-deuterated substrates~ 1C-H bond cleavage is likely not the rate-determining step.

These mechanistic studies, combining investigations into C-H activation processes, the characterization of key intermediates, and isotopic labeling experiments, provide a comprehensive understanding of the chemical reactivity of this compound and pave the way for the rational design of new and improved synthetic transformations.

Advanced Characterization Techniques and Structural Analysis of E 6,7 Dihydroquinolin 8 5h One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

Proton NMR (¹H NMR) provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For (E)-6,7-dihydroquinolin-8(5H)-one oxime, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the aliphatic protons of the saturated carbocyclic ring, and the characteristic proton of the oxime functional group.

The protons on the pyridine ring are expected to appear in the downfield aromatic region (typically δ 6.0-8.5 ppm). orgchemboulder.com The aliphatic protons at positions C5, C6, and C7 would appear as multiplets in the upfield region, with their specific chemical shifts and coupling patterns revealing their connectivity. The hydroxyl proton of the oxime group (-NOH) is anticipated to be a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

A crucial aspect of the ¹H NMR analysis for this compound is the confirmation of the (E)-stereoisomer. This can be achieved using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space. For the (E)-isomer, no NOESY correlation is expected between the oxime's hydroxyl proton and the protons on the adjacent C7 of the ring, as they are positioned on opposite sides of the C=N double bond.

Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Pyridine Ring) 6.0 - 8.5 Multiplets
Aliphatic-H (C5, C6, C7) 1.5 - 3.0 Multiplets

Note: These are predicted ranges. Actual values depend on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, a total of nine distinct carbon signals are expected, as no two carbon atoms in the structure are chemically equivalent.

The signals can be broadly categorized: carbons of the aromatic pyridine ring, aliphatic carbons of the cyclohexene-fused ring, and the C=N carbon of the oxime. The imine-like carbon (C8) is expected to be significantly downfield due to its bonding to an electronegative nitrogen atom. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and quaternary carbons. Further correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would allow for the unambiguous assignment of each carbon signal by correlating it to its attached protons.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic-C (Pyridine Ring) 120 - 150
C=N (Oxime) 150 - 160

Note: These are predicted ranges. Actual values depend on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₉H₁₀N₂O. nih.gov The theoretical exact mass (monoisotopic mass) can be calculated based on the masses of the most abundant isotopes of its constituent atoms. An experimental HRMS measurement must match this theoretical value, usually within a tolerance of 5 parts per million (ppm), to provide unambiguous confirmation of the molecular formula.

HRMS Data for this compound

Parameter Value Source
Molecular Formula C₉H₁₀N₂O nih.gov
Calculated Exact Mass 162.07931 Da nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of a compound to determine the precise three-dimensional arrangement of its atoms.

Although a crystal structure for this compound itself has not been reported in the searched literature, analysis of its derivatives would yield invaluable structural information. A successful crystallographic study would:

Unambiguously confirm the (E)-configuration of the C=N double bond in the solid state.

Provide precise measurements of all bond lengths and bond angles , revealing any strain or unusual geometry.

Detail the intermolecular interactions that govern the crystal packing. For oximes, this often involves hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, which can stabilize the crystal lattice. Studies on other oxime-containing heterocyclic compounds have demonstrated the power of this technique in confirming stereochemistry and understanding solid-state behavior.

Such an analysis provides the ultimate proof of structure and offers insights into the solid-state properties of the material.

Theoretical and Computational Chemistry Studies on E 6,7 Dihydroquinolin 8 5h One Oxime

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. While specific DFT studies on (E)-6,7-dihydroquinolin-8(5H)-one oxime are not extensively documented in publicly available literature, the principles derived from studies on related quinoline (B57606) and oxime derivatives allow for a detailed theoretical characterization.

The electronic properties of this compound are largely dictated by the interplay between the quinoline core and the oxime functional group. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are key descriptors of its chemical behavior.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxime group, indicating their susceptibility to electrophilic attack and their role in hydrogen bonding. The hydrogen atom of the oxime's hydroxyl group would exhibit a positive potential (blue), making it a potential hydrogen bond donor.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability. For quinoline derivatives, the HOMO is often delocalized over the aromatic system, while the LUMO is also associated with the π-system. The presence of the oxime group can influence the energies and distributions of these orbitals.

Table 1: Predicted Quantum Chemical Properties of this compound (Note: These values are illustrative and based on typical ranges for similar compounds calculated with DFT methods, such as B3LYP/6-31G)*

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capacity.
LUMO Energy~ -1.2 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap~ 5.3 eVSuggests moderate chemical stability.
Dipole Moment~ 2.5 - 3.5 DReflects the molecule's polarity.

Quantum chemical calculations on related quinazoline (B50416) derivatives have been used to correlate these parameters with properties like corrosion inhibition, demonstrating the predictive power of such theoretical studies. physchemres.org

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can provide valuable insights into the reactivity of this compound and predict potential reaction pathways. By mapping the potential energy surface, transition states for various reactions can be located, and activation energies can be calculated.

Potential Reactions:

Reactions at the Oxime Group: The oxime functionality is a versatile handle for various chemical transformations. Computational studies can model reactions such as the Beckmann rearrangement, reduction to amines, and oxidation to nitro compounds.

Reactions at the Quinoline Core: The aromatic part of the quinoline ring can undergo electrophilic substitution reactions. Computational modeling can predict the regioselectivity of such reactions by analyzing the charge distribution and the stability of the intermediate carbocations.

Cycloaddition Reactions: The nitrone tautomer, although present in low concentrations, can participate in 1,3-dipolar cycloaddition reactions, a pathway that can be explored computationally. rsc.org

Molecular Docking and Simulation Studies in the Context of its Ligand or Intermediate Roles

Molecular docking and simulation are powerful computational techniques used to predict the binding affinity and interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or nucleic acid. Given the wide range of biological activities exhibited by quinoline derivatives, this compound is a promising candidate for such studies. nih.govnih.gov

Potential as a Ligand: Quinoline-based compounds have been investigated as inhibitors for various enzymes, including HIV reverse transcriptase and protein kinases. nih.govmdpi.com Molecular docking studies on these systems have revealed that the quinoline scaffold can fit into the active sites of these enzymes, forming crucial interactions with amino acid residues. The oxime group of this compound can act as a hydrogen bond donor and acceptor, potentially enhancing its binding affinity to a target protein.

Molecular Docking Process: A typical molecular docking study would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the structure of this compound and optimizing its geometry.

Using a docking program to place the ligand into the active site of the protein in various orientations and conformations.

Scoring the different poses based on their predicted binding energy.

Table 3: Exemplary Molecular Docking Results for a Quinoline Derivative against a Hypothetical Kinase (Note: This data is for illustrative purposes to demonstrate the output of a typical molecular docking study.)

ParameterValueInterpretation
Docking Score (kcal/mol)-8.5A lower score indicates a more favorable binding affinity.
Hydrogen Bonds2Interactions with key amino acid residues (e.g., Ser, Asp).
Hydrophobic Interactions4Interactions with nonpolar residues (e.g., Leu, Val).
RMSD (Å)1.2A low value indicates a good agreement between the docked pose and a known binding mode.

Molecular Dynamics (MD) Simulations: Following a promising docking result, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the complex, the flexibility of the ligand in the binding pocket, and the role of solvent molecules.

The potential of this compound as a bioactive molecule is significant, and computational studies like molecular docking and MD simulations are invaluable tools for identifying potential biological targets and guiding the design of more potent derivatives. tandfonline.com

Research Applications and Functional Relevance of E 6,7 Dihydroquinolin 8 5h One Oxime in Chemical Science

Role as a Key Intermediate in Medicinal Chemistry Research

The structural framework of (E)-6,7-dihydroquinolin-8(5H)-one oxime is a recurring motif in many biologically active compounds, rendering it a crucial starting material in the development of new therapeutic agents.

Precursor in the Synthesis of Potential Enzyme Inhibitors (e.g., FaBI protein inhibitors)

While direct literature evidence explicitly detailing the synthesis of FabI (enoyl-acyl carrier protein reductase I) inhibitors from this compound is not extensively reported, the structural alerts within the molecule suggest its potential as a precursor for such enzyme inhibitors. FabI is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I pathway, making it an attractive target for the development of novel antibacterial agents. The general strategy for designing FabI inhibitors often involves incorporating a heterocyclic scaffold that can mimic the binding of the natural enoyl-ACP substrate.

The this compound can be chemically modified to generate derivatives that could potentially fit into the active site of FabI. For instance, the oxime functionality can be reduced to the corresponding amine, which can then be acylated or derivatized to introduce side chains that mimic the fatty acyl chain of the natural substrate. Furthermore, the quinoline (B57606) nitrogen can be quaternized or the aromatic ring functionalized to enhance binding affinity and selectivity.

The following table outlines a hypothetical synthetic pathway from this compound to a potential FabI inhibitor, based on known chemical transformations of similar compounds.

Step Reaction Reagents and Conditions Resulting Functional Group Rationale
1Reduction of OximeH₂, Pd/C or NaBH₃CNPrimary AmineIntroduction of a key interaction group
2AcylationAcyl chloride, baseAmideMimicking the acyl chain of the substrate
3Aromatic SubstitutionElectrophilic or nucleophilic aromatic substitutionFunctionalized Quinoline RingEnhancing binding affinity and specificity

Building Block for Novel Heterocyclic Scaffolds in Drug Discovery Programs

The utility of this compound as a building block extends to the synthesis of diverse heterocyclic scaffolds, which are central to many drug discovery programs. researchgate.net The reactive nature of the oxime group, coupled with the potential for functionalization of the quinoline ring system, allows for the construction of a variety of fused and spirocyclic heterocyclic systems. These novel scaffolds can then be screened for a wide range of biological activities.

For example, the oxime can undergo Beckmann rearrangement to yield lactams, which are themselves important pharmacophores. Additionally, cycloaddition reactions involving the oxime or its derivatives can lead to the formation of isoxazolines and other five-membered heterocycles. The synthesis of such novel molecular frameworks is a key strategy in the quest for new drugs with improved efficacy and novel mechanisms of action.

Below is a table summarizing some of the heterocyclic scaffolds that could potentially be synthesized from this compound.

Starting Material Reaction Type Potential Heterocyclic Scaffold Significance in Drug Discovery
This compoundBeckmann RearrangementQuinoline-fused LactamsCore structure in various CNS active agents and antibiotics
This compound[3+2] Cycloaddition with AlkenesIsoxazoline-fused QuinolinesFound in a range of anti-inflammatory and anticancer agents
This compoundReduction and Pictet-Spengler ReactionPolycyclic Indole Alkaloid AnalogsPrivileged scaffolds with diverse biological activities

Contributions to Catalysis and Organic Methodologies

Beyond its applications in medicinal chemistry, this compound and its derivatives have potential utility in the development of new catalytic systems and sustainable organic reactions.

Development of Novel Copper-Catalyst Systems

Copper-catalyzed reactions are of great importance in organic synthesis due to the low cost and low toxicity of copper compared to other transition metals like palladium. Oximes and their derivatives can act as ligands for copper, and the resulting complexes can catalyze a variety of transformations. While direct examples involving this compound are not prevalent in the literature, related studies on other oximes suggest potential applications. For instance, copper-catalyzed domino reactions of anilines with cyclobutanone (B123998) oxime have been shown to produce spirotetrahydroquinoline derivatives. nih.gov This suggests that this compound could potentially be used in similar copper-catalyzed domino or multicomponent reactions to generate complex molecular architectures. rsc.org

The development of such novel copper-catalyzed methodologies is a vibrant area of research, and the unique electronic and steric properties of this compound make it an interesting candidate for ligand development in this context. rsc.org

Catalyst System Component Potential Role of this compound Target Reaction Potential Advantages
LigandCoordination to Cu(I) or Cu(II) centerC-N, C-O, or C-C bond formationEnhanced catalyst stability and selectivity
SubstrateParticipation in domino or cascade reactionsSynthesis of complex heterocyclesAtom-economical and efficient synthesis

Application in Green Chemistry Approaches (e.g., reactions in aqueous media)

Green chemistry principles advocate for the use of environmentally benign solvents, and water is the most desirable green solvent. researchgate.netrsc.orgijpsjournal.com The development of organic reactions that can be performed in aqueous media is a major goal in sustainable chemistry. The quinoline scaffold, present in this compound, can in some cases impart sufficient water solubility to allow for reactions in aqueous or mixed aqueous-organic solvent systems.

While specific examples of aqueous reactions with this compound are not widely documented, the general trend towards "on-water" and "in-water" catalysis provides a strong impetus for exploring its reactivity in such systems. The development of water-tolerant catalytic systems for reactions involving this oxime could significantly reduce the environmental impact of synthesizing its derivatives.

Q & A

Basic: What are the common synthetic routes for (E)-6,7-dihydroquinolin-8(5H)-one oxime, and how are reaction conditions optimized?

Methodological Answer:
The oxime derivative is typically synthesized via condensation reactions. A robust approach involves reacting 6,7-dihydroquinolin-8(5H)-one with hydroxylamine hydrochloride under acidic conditions (e.g., HCl or TsOH) . For example, hydroxylamine hydrochloride (11) reacts with ketone precursors in refluxing ethanol, yielding oxime derivatives with >70% efficiency after recrystallization . Reductive amination is another route: reacting the ketone with amines (e.g., butane-1,4-diamine derivatives) in the presence of NaBH(OAc)₃ at room temperature achieves yields up to 73% . Optimization includes vigorous stirring to enhance reaction homogeneity and yields .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D conformation, particularly the (E)-isomer geometry around the oxime C=N bond .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., δ 8.2–8.5 ppm for oxime protons) and confirm regioselectivity .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 205.1102) .
  • HPLC/GC : Monitors purity (>98% achievable via silica gel chromatography) .

Advanced: How does the oxime group influence coordination chemistry with transition metals, and what applications arise from these complexes?

Methodological Answer:
The oxime (–N–OH) group acts as a bidentate ligand, coordinating via nitrogen and oxygen atoms to transition metals (e.g., Ni, Pd). For instance, palladium complexes derived from this compound exhibit high thermostability (melting points >240°C) and catalytic activity in cross-coupling reactions . Nickel complexes, synthesized via condensation with arylamines in acetic acid, show air stability and are used in ethylene polymerization catalysis . Stability is enhanced by bulky substituents on the quinoline ring, which prevent ligand dissociation .

Advanced: What methodologies are employed to evaluate the anticancer potential of thiosemicarbazone derivatives derived from this oxime?

Methodological Answer:
Thiosemicarbazones synthesized from the oxime (e.g., COTI-2) undergo:

  • In vitro antiproliferative assays : Dose-response curves (IC₅₀ values) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Ribonucleotide Reductase (RNR) inhibition : Electrophoretic mobility shift assays (EMSAs) to assess R2 subunit interaction .
  • Metabolic stability studies : LC-HRMS tracks oxidative metabolites (e.g., hydroxylation at C5/C7) and glucuronidation rates, critical for predicting in vivo half-lives .

Advanced: How is computational modeling applied to predict the metabolic stability and reactivity of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) using software like GROMACS .
  • DFT (Density Functional Theory) : Calculates oxidation potentials (e.g., E₀ for oxime → nitroso conversion) to identify metabolic hotspots .
  • ADMET Predictions : Tools like SwissADME estimate solubility (LogP ~2.1) and bioavailability, guiding lead optimization .

Advanced: What challenges arise in optimizing reaction yields for palladium-catalyzed applications of this oxime, and how are they addressed?

Methodological Answer:

  • Ligand Dissociation : Bulky substituents (e.g., 7,7-dimethyl groups) stabilize Pd complexes, preventing ligand loss during catalysis .
  • Side Reactions : Competing oxidation of the oxime to nitroso derivatives is mitigated by inert atmospheres (N₂/Ar) and low-temperature conditions .
  • Catalyst Loading : Reduced PdCl₂ loading (0.5–1 mol%) maintains efficiency while minimizing costs .

Advanced: How do structural modifications (e.g., halogenation, alkylation) impact the biological and physicochemical properties of this oxime?

Methodological Answer:

  • Halogenation (e.g., 3-Br substitution) : Enhances lipophilicity (ClogP +0.5) and anticancer activity (IC₅₀ reduced by 40% in leukemia models) .
  • Alkylation (e.g., 7,7-dimethyl groups) : Improves metabolic stability (t₁/₂ increased from 2.5 to 8.7 hours in microsomal assays) .
  • Piperazine Additions : Increase water solubility (LogS −2.1 → −1.4) and blood-brain barrier penetration for CNS-targeted therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.